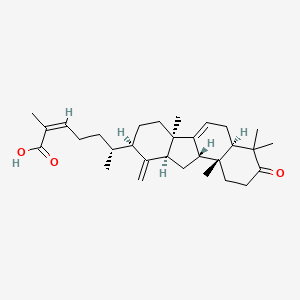
KadcoccineacidF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KadcoccineacidF is a synthetic compound known for its vibrant red color and is commonly used as a dye in various industries. It belongs to the family of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. This compound is particularly valued for its stability under light, heat, and acidic conditions, making it a versatile dye for food, textiles, and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccineacidF typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The general synthetic route can be summarized as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aromatic compound containing an electron-donating group, such as a phenol or aniline derivative, to form the azo dye.
The reaction conditions for these steps usually involve maintaining low temperatures (0-5°C) during diazotization to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out at slightly higher temperatures (10-20°C) to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pH, and reactant concentrations. Continuous flow processes are often employed to enhance efficiency and yield. The final product is purified through filtration, washing, and drying to obtain the dye in its pure form.
Chemical Reactions Analysis
Types of Reactions
KadcoccineacidF undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives, which may alter its color properties.
Reduction: The azo group (-N=N-) in this compound can be reduced to form aromatic amines, which can further react to form various by-products.
Substitution: this compound can undergo electrophilic substitution reactions, particularly on the aromatic rings, leading to the formation of substituted azo dyes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as Lewis acids (e.g., AlCl₃) and are carried out under controlled temperatures.
Major Products
The major products formed from these reactions include various substituted azo dyes, quinone derivatives, and aromatic amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
KadcoccineacidF has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in medical imaging.
Industry: Widely used as a dye in the textile, food, and cosmetic industries due to its stability and vibrant color.
Mechanism of Action
The mechanism of action of KadcoccineacidF primarily involves its interaction with molecular targets through its azo group. The azo group can form hydrogen bonds and π-π interactions with aromatic residues in proteins and other biomolecules, leading to changes in their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
KadcoccineacidF can be compared with other azo dyes such as Ponceau 4R, Acid Red 18, and Brilliant Scarlet 4R. While these compounds share similar structural features, this compound is unique in its specific substituents on the aromatic rings, which confer distinct color properties and stability under different conditions.
List of Similar Compounds
Ponceau 4R: Known for its use in food coloring and similar stability properties.
Acid Red 18: Commonly used in textile dyeing and has similar azo group characteristics.
Brilliant Scarlet 4R: Used in cosmetics and has comparable stability and color properties.
Properties
Molecular Formula |
C30H44O3 |
|---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(4aR,6bR,9R,10aS,11aS,11bR)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,7,8,9,10a,11,11a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H44O3/c1-18(9-8-10-19(2)27(32)33)21-13-15-29(6)22-11-12-25-28(4,5)26(31)14-16-30(25,7)24(22)17-23(29)20(21)3/h10-11,18,21,23-25H,3,8-9,12-17H2,1-2,4-7H3,(H,32,33)/b19-10-/t18-,21-,23+,24-,25+,29+,30-/m1/s1 |
InChI Key |
XVHTXBPTFRVEMH-DUFFUVBVSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@H](C1=C)C[C@@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C(C1=C)CC3C2=CCC4C3(CCC(=O)C4(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















